2-butyl-5,6-dichloro-1H-1,3-benzimidazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole typically involves the condensation of appropriate substituted anilines with orthoesters or orthoformates under acidic conditions . The reaction is followed by cyclization to form the benzimidazole ring. Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5,6-dichloro-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
2-Butyl-5,6-dichloro-1H-1,3-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. As a benzimidazole derivative, it can bind to biological macromolecules, such as proteins and nucleic acids, affecting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-5,6-dichloro-1H-benzimidazole
- 2-Butyl-5,6-dichloro-1H-1,3-benzimidazole-4-carboxylic acid
- This compound-7-sulfonic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-butyl-5,6-dichloro-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c1-2-3-4-11-14-9-5-7(12)8(13)6-10(9)15-11/h5-6H,2-4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCHZYDKACGPOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC(=C(C=C2N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568687 |
Source
|
Record name | 2-Butyl-5,6-dichloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133052-59-2 |
Source
|
Record name | 2-Butyl-5,6-dichloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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